Cas no 99516-14-0 (N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine)
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- 1,2-Ethanediamine,N2-(3-bromo-2-pyridinyl)-N1,N1-dimethyl-
- 3‐BROMO‐2‐[(2‐DIMETHYLAMINOETHYL)AMINO]‐PYRIDINE
- N-(3-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
- N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
- N~2~-(3-Bromopyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
- AKOS010633028
- AM87593
- 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine
- DTXSID20572496
- 99516-14-0
- SCHEMBL7470851
-
- MDL: MFCD09910231
- Inchi: 1S/C9H14BrN3/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,11,12)
- InChI Key: VBBOTJMWCFIKMP-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1NCCN(C)C
Computed Properties
- Exact Mass: 243.03711g/mol
- Monoisotopic Mass: 243.03711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 315.2±37.0 °C at 760 mmHg
- Flash Point: 144.4±26.5 °C
- Refractive Index: 1.592
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 150111-1g |
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine, 95% |
99516-14-0 | 95% | 1g |
$189.00 | 2023-09-07 | |
| Matrix Scientific | 150111-5g |
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine, 95% |
99516-14-0 | 95% | 5g |
$585.00 | 2023-09-07 | |
| TRC | N124505-250mg |
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
99516-14-0 | 250mg |
$ 190.00 | 2022-06-03 | ||
| TRC | N124505-500mg |
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
99516-14-0 | 500mg |
$ 305.00 | 2022-06-03 |
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine: A Comprehensive Overview
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS No. 99516-14-0) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents and its role in various biochemical processes.
The molecular structure of N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine consists of a 3-bromopyridine moiety linked to a dimethylaminoethyl group through an ethylene bridge. This configuration imparts the compound with a combination of aromatic and amine functionalities, which are crucial for its biological activity and reactivity. The presence of the bromine atom on the pyridine ring adds further complexity and reactivity, making it an attractive candidate for various chemical transformations and biological studies.
Recent research has highlighted the potential of N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine in the development of new drugs. Studies have shown that this compound can serve as a lead molecule for the synthesis of more potent and selective inhibitors of specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.
In addition to its role in drug discovery, N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine has been explored for its potential as a ligand in coordination chemistry. The amine groups in the molecule can coordinate with various metal ions, forming stable complexes that have applications in catalysis and materials science. Research in this area has shown that these metal complexes can exhibit enhanced catalytic activity and selectivity compared to their non-ligated counterparts.
The synthetic accessibility of N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is another factor contributing to its widespread use in scientific research. The compound can be synthesized through a series of well-established organic reactions, including nucleophilic substitution and reductive amination. These synthetic routes are highly reproducible and scalable, making it feasible to produce large quantities of the compound for both laboratory and industrial applications.
From a biological perspective, N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine has been investigated for its potential neuroprotective properties. Studies have shown that this compound can modulate the activity of certain neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the interaction with specific receptors and enzymes involved in neurotransmitter metabolism.
In conclusion, N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS No. 99516-14-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, coordination chemistry, and materials science. Its unique structural features and biological activities make it an important molecule for ongoing scientific investigations aimed at developing new therapeutic agents and advancing our understanding of complex biochemical processes.
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